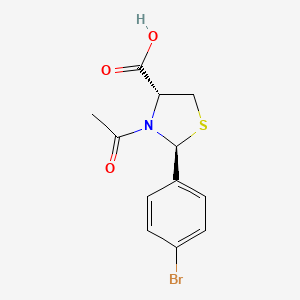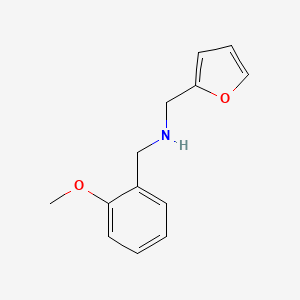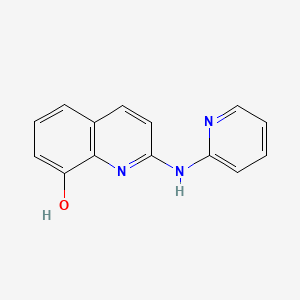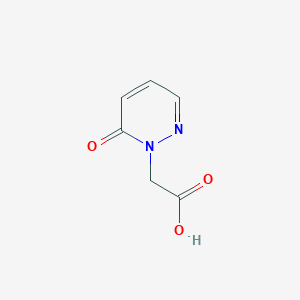
2-(6-Oxopyridazin-1-yl)acetic acid
Overview
Description
2-(6-Oxopyridazin-1-yl)acetic acid is an organic compound with the molecular formula C6H6N2O3 and a molecular weight of 154.13 It is a derivative of pyridazine, a heterocyclic compound containing two nitrogen atoms at positions 1 and 2 in the ring
Preparation Methods
The synthesis of 2-(6-Oxopyridazin-1-yl)acetic acid can be achieved through several synthetic routes. One common method involves the reaction of ®-(4-Aminophenethyl)(2-hydroxy-2-phenylethyl)carbamic acid tert-butyl ester with 2-(6-oxophthalazin-1(6H)-yl)acetic acid in the presence of N,N-dimethylformamide, triethylamine, HOBT, and EDCI at 50°C for 12 hours . Industrial production methods may vary, but they generally involve similar reaction conditions and reagents to ensure high yield and purity.
Chemical Reactions Analysis
2-(6-Oxopyridazin-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule. Common reagents for these reactions include alkyl halides and amines.
Hydrolysis: The compound can be hydrolyzed to form carboxylic acids and alcohols using acidic or basic conditions.
Scientific Research Applications
2-(6-Oxopyridazin-1-yl)acetic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cardiovascular and neurological disorders.
Industry: The compound is used in the development of agrochemicals and as a corrosion inhibitor.
Mechanism of Action
The mechanism of action of 2-(6-Oxopyridazin-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. For example, pyridazinone derivatives, including this compound, have been found to inhibit calcium ion influx, which is required for the activation of platelet aggregation . This inhibition can lead to various pharmacological effects, such as anti-inflammatory and antiplatelet activities.
Comparison with Similar Compounds
2-(6-Oxopyridazin-1-yl)acetic acid can be compared with other pyridazinone derivatives, such as:
3-(4-Methylbenzyl)-6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)acetic acid: This compound has similar structural features but different substituents on the pyridazine ring.
Pyridazine: A simpler compound with two nitrogen atoms at positions 1 and 2 in the ring, but without the keto functionality at position 6.
Pyridazinone: A derivative of pyridazine with a keto group at position 3, exhibiting a wide range of biological activities.
The uniqueness of this compound lies in its specific structural features and the resulting pharmacological properties, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
2-(6-oxopyridazin-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c9-5-2-1-3-7-8(5)4-6(10)11/h1-3H,4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGYLAVOPHWUTBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(N=C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10362843 | |
| Record name | (6-Oxopyridazin-1(6H)-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10362843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95209-84-0 | |
| Record name | 6-Oxo-1(6H)-pyridazineacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=95209-84-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (6-Oxopyridazin-1(6H)-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10362843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(6-oxo-1,6-dihydropyridazin-1-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


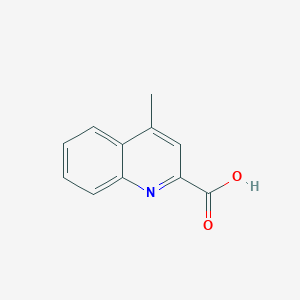
![2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]phenol](/img/structure/B1300013.png)

